molecular formula C25H28ClF3N4O4 B606284 BMS-986118 CAS No. 1610562-74-7

BMS-986118

Número de catálogo: B606284
Número CAS: 1610562-74-7
Peso molecular: 540.9682
Clave InChI: GKIUHMMLGAMMOO-OITFXXTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

The synthesis of BMS-986118 involves several steps to ensure its potency and selectivity as a GPR40 agonistSpecific reaction conditions and industrial production methods are proprietary and not publicly disclosed .

Análisis De Reacciones Químicas

BMS-986118 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: This reaction can reduce specific functional groups, impacting the compound’s overall structure and function.

    Substitution: This reaction involves replacing one functional group with another, which can enhance or diminish the compound’s activity.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

BMS-986118 has multiple applications across various fields:

1. Diabetes Research:

  • Mechanism of Action: this compound enhances glucose-stimulated insulin secretion, making it a promising candidate for type 2 diabetes treatment. It operates through the activation of GPR40, which plays a crucial role in insulin release from pancreatic beta cells .
  • Clinical Relevance: The compound's ability to stimulate insulin secretion without inducing hypoglycemia is particularly beneficial, addressing a significant concern with traditional diabetes therapies .

2. Pharmacological Studies:

  • In Vitro and In Vivo Studies: this compound has been utilized in both in vitro and in vivo models to assess its efficacy in promoting insulin and incretin secretion. These studies demonstrate its potential to improve glucose control in animal models .
  • Comparative Analyses: Researchers have compared this compound with other GPR40 agonists, such as LY2922470 and SHR0534, highlighting its superior potency and selectivity.

3. Chemical Research:

  • Synthesis Studies: The compound serves as a model for studying the synthesis of GPR40 agonists. Its unique chemical structure allows researchers to explore modifications that enhance pharmacological properties.

Case Studies and Clinical Trials

While specific clinical trial data on this compound is limited due to its current preclinical status, the following insights have been gathered from related research:

1. Preclinical Efficacy:

  • In animal models, this compound demonstrated significant improvements in glucose metabolism and insulin secretion compared to controls. These findings support its potential use in human subjects for managing type 2 diabetes .

2. Comparative Studies:

  • Comparisons with other compounds targeting GPR40 indicate that this compound may offer enhanced efficacy in stimulating insulin release without the risk of hypoglycemia—a common side effect associated with many diabetes medications .

Summary Table of Key Findings

AspectDetails
Compound Name This compound
Target GPR40 (G protein-coupled receptor 40)
Primary Application Treatment of type 2 diabetes mellitus
Mechanism Promotes glucose-stimulated insulin secretion
Preclinical Findings Improved glucose control and insulin secretion
Comparison Superior efficacy compared to similar compounds

Mecanismo De Acción

BMS-986118 exerts its effects by selectively activating GPR40, a receptor primarily expressed in pancreatic islets and intestinal L-cells. Upon activation, GPR40 enhances glucose-stimulated insulin secretion and incretin release, leading to improved glucose control. The dual mechanism of action involves both insulinotropic and GLP-1 secretory effects, making it a promising candidate for diabetes treatment .

Comparación Con Compuestos Similares

BMS-986118 is unique among GPR40 agonists due to its high potency and selectivity. Similar compounds include:

    LY2922470: Another GPR40 agonist in clinical trials.

    P11187: A GPR40 agonist with similar insulinotropic effects.

    SHR0534: A compound in preclinical development targeting GPR40.

Compared to these compounds, this compound has demonstrated superior efficacy in promoting glucose-stimulated insulin secretion and incretin release, making it a standout candidate for further development .

Propiedades

Número CAS

1610562-74-7

Fórmula molecular

C25H28ClF3N4O4

Peso molecular

540.9682

Nombre IUPAC

2-((4S,5S)-1-(4-(((3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)phenyl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-yl)acetic acid

InChI

InChI=1S/C25H28ClF3N4O4/c1-14-13-32(20-10-22(36-3)30-12-18(20)26)9-8-21(14)37-17-6-4-16(5-7-17)33-19(11-23(34)35)15(2)24(31-33)25(27,28)29/h4-7,10,12,14-15,19,21H,8-9,11,13H2,1-3H3,(H,34,35)/t14-,15+,19+,21-/m1/s1

Clave InChI

GKIUHMMLGAMMOO-OITFXXTJSA-N

SMILES

COC1=CC(N2CC[C@@H](OC3=CC=C(N4[C@@H](CC(O)=O)[C@H](C)C(C(F)(F)F)=N4)C=C3)[C@H](C)C2)=C(Cl)C=N1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BMS-986118;  BMS 986118;  BMS986118.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-986118
Reactant of Route 2
BMS-986118
Reactant of Route 3
BMS-986118
Reactant of Route 4
BMS-986118
Reactant of Route 5
BMS-986118
Reactant of Route 6
BMS-986118

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.